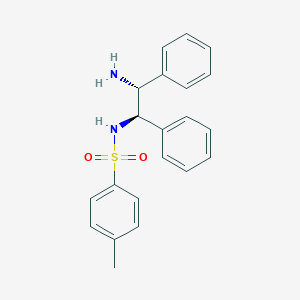

(1R,2R)-(-)-N-(4-Toluènesulfonyl)-1,2-diphényléthylènediamine

Vue d'ensemble

Description

La N-tosyl-1,2-diphényléthylènediamine (TsDPEN) est un ligand diamine chiral largement utilisé en catalyse asymétrique. Elle est particulièrement connue pour son rôle dans les réactions d'hydrogénation de transfert asymétrique, où elle facilite la réduction des cétones et des imines en leurs alcools et amines correspondants avec une haute énantiosélectivité. Le composé est caractérisé par la présence d'un groupe tosyle (p-toluènesulfonyle) attaché à l'atome d'azote, ce qui améliore sa stabilité et sa réactivité dans les processus catalytiques .

Applications De Recherche Scientifique

La N-tosyl-1,2-diphényléthylènediamine a un large éventail d'applications en recherche scientifique :

Médecine : Étudiée pour son potentiel dans le développement de nouveaux médicaments et agents thérapeutiques.

Industrie : Utilisée dans la production de produits chimiques fins et d'intermédiaires pour divers procédés industriels.

5. Mécanisme d'action

Le mécanisme par lequel la N-tosyl-1,2-diphényléthylènediamine exerce ses effets implique la formation d'un environnement chiral autour du centre métallique dans les complexes catalytiques. Cet environnement chiral facilite le transfert sélectif des atomes d'hydrogène vers le substrat, conduisant à la formation de produits enrichis énantiomériquement. Les cibles moléculaires et les voies impliquées incluent l'activation des donneurs d'hydrogène et la stabilisation des états de transition pendant le cycle catalytique .

Composés similaires :

N-sulfonyl-1,2-diphényléthylènediamine : Structure similaire mais avec des groupes sulfonyle différents.

N-monosubstituée 1,2-diphényléthylènediamine : Variations dans les substituants sur l'atome d'azote.

Comparaison : La N-tosyl-1,2-diphényléthylènediamine est unique en raison de la présence du groupe tosyle, qui améliore sa stabilité et sa réactivité dans les processus catalytiques. Comparée à d'autres composés similaires, elle offre une énantiosélectivité et une efficacité plus élevées dans les réactions d'hydrogénation de transfert asymétrique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la N-tosyl-1,2-diphényléthylènediamine implique généralement la tosylation de la 1,2-diphényléthylènediamine. Le processus commence par la réaction de la 1,2-diphényléthylènediamine avec le chlorure de p-toluènesulfonyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane à basse température pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : À l'échelle industrielle, la production de N-tosyl-1,2-diphényléthylènediamine suit des voies de synthèse similaires mais avec des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. L'utilisation de réacteurs à flux continu et de systèmes automatisés permet un contrôle précis des paramètres réactionnels, conduisant à une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions : La N-tosyl-1,2-diphényléthylènediamine subit principalement des réactions d'hydrogénation de transfert asymétrique. Elle peut également participer à d'autres types de réactions telles que l'oxydation et la substitution, selon le système catalytique spécifique utilisé .

Réactifs et conditions communs :

Hydrogénation de transfert asymétrique : Utilise généralement des complexes de ruthénium ou d'iridium comme catalyseurs, avec des donneurs d'hydrogène tels que l'isopropanol ou des mélanges d'acide formique/triéthylamine.

Substitution : Se produit généralement en conditions basiques avec des nucléophiles tels que des alcoolates ou des amines.

Principaux produits :

Alcools et amines : Obtenus par la réduction des cétones et des imines.

Produits oxydés : Tels que les sulfoxydes et les sulfones provenant de réactions d'oxydation.

Dérivés substitués : Dépendamment du nucléophile utilisé dans les réactions de substitution.

Mécanisme D'action

The mechanism by which N-tosyl-1,2-diphenylethylenediamine exerts its effects involves the formation of a chiral environment around the metal center in catalytic complexes. This chiral environment facilitates the selective transfer of hydrogen atoms to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of hydrogen donors and the stabilization of transition states during the catalytic cycle .

Comparaison Avec Des Composés Similaires

N-sulfonyl-1,2-diphenylethylenediamine: Similar structure but with different sulfonyl groups.

N-monosubstituted 1,2-diphenylethylenediamine: Variations in the substituents on the nitrogen atom.

Comparison: N-tosyl-1,2-diphenylethylenediamine is unique due to the presence of the tosyl group, which enhances its stability and reactivity in catalytic processes. Compared to other similar compounds, it offers higher enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions .

Propriétés

IUPAC Name |

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFIWYXBIHPIP-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370363 | |

| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-34-4 | |

| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions using (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine as a chiral ligand in asymmetric transfer hydrogenations. How does this compound contribute to the chirality of the reaction, and what makes it effective in this role?

A1: (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine, often abbreviated as (1R,2R)-TsDPEN, functions as a chiral ligand by coordinating to a metal center, in this case, ruthenium []. This coordination creates a chiral environment around the metal catalyst. The specific spatial arrangement of the phenyl and tosyl groups in (1R,2R)-TsDPEN creates steric hindrance, favoring the approach of the substrate molecule from a particular direction during the catalytic cycle. This preferential interaction leads to the formation of one enantiomer of the product alcohol over the other.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)

![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)